6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Description
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a methyl group at position 7, and a nitrile group at position 7. Its molecular formula is C₉H₆ClN₃, with a molecular weight of 191.62 g/mol and a CAS registry number of 2167840-38-0 .
Properties
IUPAC Name |
6-chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c1-6-7(4-11)9-12-2-3-13(9)5-8(6)10/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBWEQPOKAJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile can be achieved through several methods, including:
Condensation Reactions: This involves the condensation of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method uses oxidizing agents to couple two or more molecules to form the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile typically involves large-scale condensation reactions using automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Key Observations :
- Electronic and Steric Effects : Chlorine and methyl groups in the target compound (6-Chloro-7-methyl) may provide moderate steric hindrance and electron-withdrawing effects, contrasting with bulkier aryl or indolyl groups in analogues like 5k and 6 , which enhance tubulin-binding affinity .
- Bioisosteric Replacements : Compounds like 5k replace the cis-olefin of combretastatin A-4 (CA-4) with the imidazo[1,2-a]pyridine-8-carbonitrile scaffold, mimicking the spatial arrangement required for colchicine-site binding .
Biological Activity
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile (CMIPC) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of a chlorine atom and a nitrile group in its structure enhances its potential as a scaffold for drug development targeting various diseases, including tuberculosis and cancer.
Chemical Structure and Properties
The molecular formula of CMIPC is C9H6ClN3, with a molecular weight of 195.62 g/mol. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile |
| Molecular Formula | C9H6ClN3 |
| Molecular Weight | 195.62 g/mol |
| CAS Number | 2167840-38-0 |
CMIPC exhibits its biological activity through interactions with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and catalysis. This mechanism is crucial for its potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the anti-mycobacterial properties of CMIPC. In particular, it has shown promising activity against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from the imidazo[1,2-a]pyridine series have been evaluated for their minimum inhibitory concentration (MIC) against Mtb strains.
| Compound | MIC (μM) | Activity |
|---|---|---|
| CMIPC | 0.10 - 0.19 | Effective against H37Rv strain |
| Compound 15 | 0.05 - 1.5 | Active against MDR and XDR strains |
These findings suggest that CMIPC could serve as a lead compound in the development of new anti-tuberculosis drugs.
Anti-Cancer Activity
In addition to its anti-mycobacterial properties, CMIPC has been investigated for its potential anti-cancer effects. Studies indicate that imidazo[1,2-a]pyridine derivatives can exhibit cytotoxicity against various cancer cell lines. The exact mechanism involves the inhibition of specific pathways critical for cancer cell survival.
Study on Anti-Tuberculosis Activity
A significant study evaluated the anti-tuberculosis activity of CMIPC and related compounds. The research demonstrated that modifications at specific positions on the imidazo[1,2-a]pyridine ring could enhance or diminish activity:
- Compound 15 : Showed excellent anti-TB activity (MIC = 0.10 - 0.19 μM).
- Compound 16 : A modification with a chloro group resulted in a two-fold decrease in activity compared to its methyl counterpart.
This study illustrates the importance of structural modifications in optimizing biological activity.
Pharmacokinetic Profile
Preliminary pharmacokinetic studies have assessed the absorption, distribution, metabolism, and excretion (ADME) properties of CMIPC:
| Parameter | Value |
|---|---|
| Plasma Protein Binding (%) | 99.89 (human) |
| CYP Inhibition (%) | CYP2C19: 45.2 |
| hERG IC50 (μM) | >10 |
These studies indicate that while CMIPC has high protein binding capabilities, it may require further optimization to improve its metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
